Hydroxyethyl-phthalazinone

Description

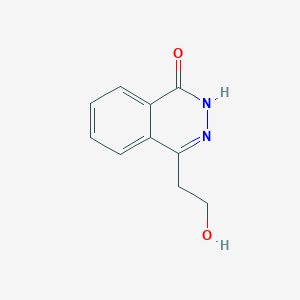

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C10H10N2O2/c13-6-5-9-7-3-1-2-4-8(7)10(14)12-11-9/h1-4,13H,5-6H2,(H,12,14) |

InChI Key |

NFEVNQWRVUNGBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CCO |

Origin of Product |

United States |

Synthetic Strategies for Hydroxyethyl Phthalazinone Compounds

Foundational Synthetic Routes to the Phthalazinone Core

The construction of the bicyclic phthalazinone system is the initial critical phase in synthesizing hydroxyethyl-phthalazinone. This can be achieved through several reliable methods, primarily centered around the formation of the diazine ring fused to a benzene (B151609) ring.

Cyclocondensation reactions are the most traditional and widely employed methods for assembling the phthalazinone core. nih.gov These reactions typically involve the condensation of a hydrazine (B178648) derivative with a phthalic acid derivative, leading to the formation of the heterocyclic ring through the elimination of water.

One of the most common pathways is the reaction of phthalic anhydride with hydrazine hydrate. This reaction proceeds by the initial formation of an intermediate hydrazide, which then undergoes intramolecular cyclization upon heating, often in a solvent like ethanol (B145695) or acetic acid, to yield the phthalazinone ring.

Another well-established cyclocondensation route utilizes 2-aroylbenzoic acids as the starting material. These keto-acids react with hydrazine hydrate, where the hydrazine attacks both the keto-carbonyl and the carboxylic acid group to form the six-membered diazine ring of the phthalazinone system. nih.gov This method allows for the introduction of a substituent at the 4-position of the phthalazinone core from the outset.

| Starting Material 1 | Starting Material 2 | Key Conditions | Product |

| Phthalic Anhydride | Hydrazine Hydrate | Reflux in Acetic Acid or Ethanol | Phthalazin-1(2H)-one |

| 2-Aroylbenzoic Acids | Hydrazine Hydrate | Reflux in Ethanol | 4-Aryl-phthalazin-1(2H)-one |

| Phthalaldehydic Acid | Phenylhydrazine | Water, Oxalic Acid (catalyst) | 2-Phenyl-phthalazin-1(2H)-one researchgate.net |

Multi-component reactions (MCRs) offer a more efficient and atom-economical approach to the phthalazinone core by combining three or more reactants in a single synthetic operation. nih.gov These pathways are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

One such strategy involves a three-component reaction of arenes, cyclic anhydrides (like phthalic anhydride), and an aryl hydrazine, often promoted by a catalyst. researchgate.net For instance, an ultrasound-promoted MCR using an ionic liquid/AlCl3 catalyst system has been shown to produce phthalazinones in high yields and with short reaction times. researchgate.netresearchgate.net These reactions are attractive not only for their efficiency but also for their alignment with the principles of green chemistry. nih.gov Four-component reactions involving phthalimide, hydrazine hydrate, an aldehyde, and a source of active methylene (like malononitrile) have also been developed to create more complex, fused phthalazinone derivatives. bohrium.com

Regioselective Installation of Hydroxyethyl (B10761427) Substituents

Once the phthalazinone core is synthesized, the next crucial step is the introduction of the 2-hydroxyethyl group. The regioselectivity of this installation is paramount, as alkylation can potentially occur at two different nitrogen atoms or the exocyclic oxygen atom of the lactam function. However, N-alkylation is the most common outcome.

The most direct method for installing the hydroxyethyl group is through nucleophilic substitution, often referred to as N-alkylation. In this approach, the phthalazinone anion, generated by treating the parent phthalazinone with a suitable base (e.g., potassium carbonate, sodium hydride), acts as a nucleophile. This anion then attacks an electrophile containing the hydroxyethyl moiety.

Common electrophilic reagents for this purpose include 2-haloethanols, such as 2-bromoethanol (B42945) or 2-chloroethanol. The reaction involves the displacement of the halide by the phthalazinone nitrogen, forming the desired N-C bond and yielding 2-(2-hydroxyethyl)phthalazin-1(2H)-one. sciforum.net Another effective electrophile is ethylene (B1197577) oxide. The strained three-membered ring of ethylene oxide is readily opened by the nucleophilic phthalazinone nitrogen, directly installing the hydroxyethyl group in a highly atom-economical fashion.

| Phthalazinone Derivative | Reagent | Base | Typical Solvent | Product |

| Phthalazin-1(2H)-one | 2-Bromoethanol | K2CO3 | DMF, Acetonitrile (B52724) | 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

| Phthalazin-1(2H)-one | Ethylene Oxide | NaH | THF | 2-(2-Hydroxyethyl)phthalazin-1(2H)-one |

| 4-Aryl-phthalazin-1(2H)-one | 2-Chloroethanol | KOH | Ethanol | 4-Aryl-2-(2-hydroxyethyl)phthalazin-1(2H)-one |

Modern synthetic chemistry offers advanced cross-coupling strategies that can be adapted for the synthesis of N-substituted heterocycles. While less common for simple alkyl groups like hydroxyethyl, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. researchgate.net In a hypothetical application, this could involve coupling a suitably protected amino-alcohol with a 2-halophthalazine derivative, although this is a more complex and indirect route than nucleophilic substitution for this specific target.

More recently, visible-light-induced, transition-metal-free cross-coupling reactions have emerged as a green and mild alternative. rsc.org These methods often rely on the formation of an electron donor-acceptor (EDA) complex that, upon photoexcitation, can initiate the coupling process. rsc.org Such strategies could potentially be developed for the direct C-N coupling to form this compound derivatives, avoiding the need for pre-functionalized starting materials or harsh reaction conditions.

Green Chemistry and Advanced Synthetic Protocols for this compound Synthesis

In line with the increasing demand for sustainable chemical processes, green chemistry principles have been applied to the synthesis of phthalazinone derivatives. These protocols focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-assisted synthesis has become a prominent green technique. researchgate.net The use of microwave irradiation can dramatically reduce reaction times for the cyclocondensation step, often leading to higher yields and cleaner product formation compared to conventional heating. bohrium.com

Another green approach involves the use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. researchgate.net For example, a one-pot synthesis of 2-phenyl-phthalazin-1(2H)-ones has been reported using water as the medium with oxalic acid as a catalyst. researchgate.net The development of reusable catalysts, such as ionic liquids or solid acid catalysts, further enhances the green credentials of these synthetic routes by simplifying purification and reducing catalyst waste. researchgate.netsciforum.net

| Synthetic Step | Conventional Method | Green/Advanced Protocol | Advantages of Green Protocol |

| Phthalazinone Core Synthesis | Reflux in organic solvents (e.g., acetic acid) for several hours. | Microwave irradiation; Water as solvent; Solvent-free reaction. researchgate.net | Reduced reaction time, energy efficiency, reduced solvent waste. researchgate.net |

| Catalysis | Stoichiometric acid/base catalysts. | Reusable catalysts (e.g., ionic liquids, solid acids). researchgate.net | Catalyst can be recovered and reused, minimizing waste. |

| Coupling Reactions | Transition-metal catalysis (e.g., Palladium). | Visible-light-induced, metal-free cross-coupling. rsc.org | Avoids use of expensive and potentially toxic heavy metals. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a green and efficient protocol for producing phthalazinone derivatives. researchgate.nettandfonline.com This method offers significant advantages over conventional heating, primarily by dramatically reducing reaction times and increasing product yields. researchgate.net The use of microwave irradiation provides a greener alternative to traditional chemical synthesis by enabling milder reaction conditions and often reducing energy consumption. researchgate.nettandfonline.com

In a comparative study, the synthesis of a series of phthalazine (B143731) derivatives was carried out using both conventional heating and microwave irradiation. The results demonstrated the superiority of the microwave-assisted approach. tandfonline.comtandfonline.com For instance, reactions that required several hours under conventional reflux conditions were completed in a matter of minutes with microwave heating, with yields often improving significantly. tandfonline.com

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Phthalazinone Derivative A | Conventional | 8 hours | 70% |

| Phthalazinone Derivative A | Microwave | 10 minutes | 92% |

| Phthalazinone Derivative B | Conventional | 12 hours | 65% |

| Phthalazinone Derivative B | Microwave | 15 minutes | 88% |

This table provides a generalized comparison based on findings that microwave synthesis significantly reduces reaction time and improves yields compared to conventional methods. researchgate.nettandfonline.com

One-Pot Reaction Schemes

One-pot multi-component reactions (MCRs) represent a highly efficient and cost-effective strategy for the synthesis of complex phthalazinone derivatives. researchgate.net These reactions involve combining three or more reactants in a single vessel to form a final product that incorporates portions of all the starting materials. researchgate.net This approach is advantageous as it avoids the lengthy separation and purification of intermediate compounds, thus saving time, resources, and reducing waste. researchgate.net

Various MCRs have been developed for the synthesis of fused heterocyclic systems related to phthalazinones, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.netbohrium.com These reactions can be catalyzed by various agents, including Lewis acids like NiCl₂·6H₂O, to facilitate the condensation of components such as phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326). researchgate.net Four-component reactions have been successfully employed to construct these complex scaffolds in a single synthetic operation. researchgate.netscilit.com The choice of catalyst and reaction conditions, including the potential use of microwave irradiation, can further enhance the efficiency of these one-pot schemes. bohrium.comrasayanjournal.co.in

Chemical Derivatization of this compound Scaffolds

The phthalazinone structure is considered a privileged scaffold in drug discovery, meaning it can be chemically modified at various positions to interact with a wide range of biological targets. nih.govresearchgate.net Chemical derivatization is a key strategy used to explore the structure-activity relationship (SAR) of these compounds, aiming to optimize their therapeutic properties. nih.gov The nitrogen atom at the N2 position and the carbon atom at the C4 position are particularly important sites for functionalization, as modifications at these locations can significantly modulate the biological activity of the resulting molecules. nih.gov

Functionalization at Key Positions (e.g., N2, C4)

N2 Position: The nitrogen atom at the N2 position of the phthalazinone ring is a common site for alkylation. For instance, the introduction of a hydroxyethyl group or other alkyl chains is typically achieved through N-alkylation reactions. A standard procedure involves treating the parent phthalazinone with an alkyl halide, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov This reaction introduces a bromoethyl group, which can be a precursor for further modifications, including the introduction of the target hydroxyethyl group or other functional moieties. nih.gov

C4 Position: The C4 position of the phthalazinone scaffold offers another critical site for introducing structural diversity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been used to functionalize 4-bromophthalazinones with various amines and thiols. researchgate.net This allows for the attachment of a wide array of substituents, including those with donor nitrogen atoms that can influence the molecule's coordinating properties and biological interactions. researchgate.net The synthesis of C4-substituted phthalazinones can also be achieved by starting with appropriately substituted precursors, such as 2-acetyl benzoic acid to yield a C4-methyl phthalazinone. nih.gov

Introduction of Diverse Substituent Groups for Modifying Bioactivity

The introduction of diverse chemical groups at the N2 and C4 positions is a proven strategy for tuning the bioactivity of phthalazinone derivatives. nih.gov By systematically altering these substituents, researchers can enhance potency against specific biological targets, improve selectivity, and optimize pharmacokinetic properties.

For example, a study involving the synthesis of phthalazinone-dithiocarbamate hybrids explored placing the dithiocarbamate (B8719985) moiety at either the N2 or C4 position. nih.gov The results showed that the location of this group significantly influenced the antiproliferative activity and selectivity against different human cancer cell lines. nih.gov

Derivatives with the dithiocarbamate scaffold at the N2 position generally displayed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines. nih.gov

Derivatives with the moiety at the C4 position were found to be more selective towards the NCI-H460 (lung) cancer cell line. nih.gov

Further modifications, such as replacing an S-benzyl group with a propargyl group in one of the N2-substituted series, significantly improved the antiproliferative activity against the MCF-7 cell line, making the compound more potent than the reference drug cisplatin in that specific assay. nih.gov These findings underscore the importance of introducing diverse functional groups to modulate the biological profile of the phthalazinone scaffold. tandfonline.comnih.gov

| Compound Series | Functionalization Position | Substituent Type | Observed Bioactivity Trend | Reference |

|---|---|---|---|---|

| Phthalazinone-dithiocarbamate | N2 | S-propargyl | Enhanced activity against MCF-7 cell line | nih.gov |

| Phthalazinone-dithiocarbamate | N2 | S-benzyl | Moderate activity against MCF-7 cell line | nih.gov |

| Phthalazinone-dithiocarbamate | C4 | Various | Selective activity against NCI-H460 cell line | nih.gov |

| Chlorophthalazine Derivatives | Various | Hydrazines, amines | Significant anticancer activity against MCF7, HCT116, and HepG2 cell lines | tandfonline.com |

Structure Activity Relationship Sar and Structural Optimization of Hydroxyethyl Phthalazinone Analogues

Conformational and Substituent Effects on Biological Activity

The biological activity of hydroxyethyl-phthalazinone analogues is intricately linked to their three-dimensional conformation and the nature and position of various substituents on the phthalazinone ring system. These structural features govern the molecule's ability to interact with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic effect.

Influence of Other Peripheral Substituents on Activity Profiles

Beyond the hydroxyethyl (B10761427) moiety, the activity profiles of these analogues are significantly modulated by other substituents on the phthalazinone core. Structure-activity relationship studies on various phthalazinone derivatives have demonstrated that modifications at different positions can dramatically alter their biological effects. For example, in the development of PARP inhibitors, the introduction of small, electron-donating or electron-withdrawing groups at specific positions on the aromatic ring can fine-tune the electronic properties of the molecule, enhancing its binding affinity.

The following table summarizes the influence of various substituents on the activity of phthalazinone analogues based on published research findings:

| Compound Series | Substituent Modification | Observed Impact on Biological Activity |

| 4-Arylphthalazinones | Introduction of various aryl groups at the 4-position | Micromolar inhibitors of PARP-1 catalytic activity. |

| 4-Benzyl-2H-phthalazin-1-ones | meta-substitution on the benzyl (B1604629) group | Led to low nanomolar cellular activity as PARP-1 inhibitors with improved metabolic stability. |

| Phthalazinone-dithiocarbamate hybrids | Location of the dithiocarbamate (B8719985) moiety (at N2 or C4) | Significant differences in antiproliferative activity and selectivity against various cancer cell lines. |

Ligand-Based and Structure-Based Rational Design Principles

The development of potent and selective this compound analogues heavily relies on rational design strategies. These approaches can be broadly categorized into ligand-based and structure-based methods, both of which leverage computational tools to guide the design and optimization of new chemical entities.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead molecule. In the context of this compound analogues, a fragment-based approach could involve identifying small molecules that bind to different sub-pockets of the target protein. The phthalazinone core itself can be considered a key fragment, which is then elaborated with the hydroxyethyl group and other substituents to optimize interactions with the target. This method allows for a more efficient exploration of chemical space and can lead to the discovery of novel scaffolds with desirable physicochemical properties.

Computer-Aided Rational Design Methodologies

Computer-aided drug design (CADD) plays a pivotal role in the rational design of this compound analogues. These methodologies encompass a range of computational techniques that can predict the binding affinity and mode of interaction between a ligand and its target protein.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking simulations can then be used to predict how different this compound analogues will bind to the active site of the target. This information is invaluable for understanding the key interactions that drive binding and for designing new analogues with improved affinity and selectivity. For instance, docking studies of phthalazinone-based PARP inhibitors have revealed crucial hydrogen bonding and pi-stacking interactions within the active site, guiding the design of more potent compounds.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is unknown. This approach utilizes the structures of known active compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orglongdom.org These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

For phthalazinone derivatives, QSAR studies have been successfully applied to develop predictive models for their PARP inhibitory activity. longdom.orglongdom.org These models typically use a variety of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated.

A study on phthalazinones as PARP inhibitors utilized the genetic algorithm and multiple linear regression (GA-MLR) to develop a QSAR model. longdom.org The model identified key descriptors that influence the inhibitory activity and demonstrated good predictive power for a test set of compounds. longdom.org Such models can provide valuable insights into the structural requirements for potent PARP inhibition and guide the design of novel this compound analogues with enhanced efficacy.

The following table presents a conceptual overview of descriptors that could be used in a QSAR model for this compound analogues:

| Descriptor Class | Example Descriptors | Potential Influence on Bioactivity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target protein. |

| Steric | Molecular volume, Surface area | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP | Affects cell permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |

By employing these multifaceted approaches, from understanding fundamental SAR principles to leveraging advanced computational modeling, researchers can continue to optimize the therapeutic potential of this compound analogues for a range of diseases.

Development of 3D-QSAR Models

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models provide a more detailed understanding of the interaction between a ligand and its receptor by considering the three-dimensional properties of the molecules. nih.govd-nb.info These models are built by aligning a series of active compounds and analyzing their steric and electrostatic fields. imist.ma For phthalazinone derivatives, 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA), have been developed to explore the structural features influencing their inhibitory potency.

The general process for developing a 3D-QSAR model for this compound analogues involves several key steps:

Selection of a dataset: A series of phthalazinone analogues with a range of biological activities (e.g., IC50 values) is selected. longdom.org This dataset is typically divided into a training set for model generation and a test set for model validation. longdom.org

Molecular modeling and alignment: The 3D structure of each molecule is generated and optimized. A crucial step is the alignment of all molecules in the dataset, which is often based on a common substructure or a pharmacophore model.

Calculation of molecular fields: Steric and electrostatic fields are calculated around each molecule using a probe atom. These fields represent the interaction energies between the probe and each molecule in the dataset.

Statistical analysis: Partial Least Squares (PLS) analysis is commonly used to establish a correlation between the variations in the molecular fields (independent variables) and the biological activity (dependent variable). nih.gov

Model validation: The predictive power of the generated 3D-QSAR model is rigorously validated using techniques such as cross-validation (leave-one-out or leave-many-out), external validation with the test set, and Y-randomization. longdom.orgd-nb.info

For instance, a 3D-QSAR study on a series of PARP inhibitors might reveal specific regions in space where bulky substituents or particular electrostatic charges enhance or diminish the inhibitory activity. The results are often visualized as contour maps, which highlight these favorable and unfavorable regions around the aligned molecules, providing a visual guide for designing more potent analogues. imist.ma A CoMFA model for a set of inhibitors might show steric and electrostatic field contributions of 68.96% and 31.04%, respectively, indicating the relative importance of these fields in determining biological activity. researchgate.net

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. springernature.com In QSAR studies, these descriptors are used as independent variables to predict the biological activity of compounds. longdom.org For phthalazinone analogues, various 2D and 3D descriptors have been calculated and correlated with their biological activities, such as PARP-1 inhibition. longdom.orglongdom.org

A typical QSAR study on phthalazinones involves calculating a large number of descriptors, followed by a variable selection method, such as a genetic algorithm, to identify the most relevant ones. longdom.orglongdom.org Multiple Linear Regression (MLR) is then often used to build the QSAR model. longdom.org

Key Molecular Descriptors and Their Correlation with Activity:

Research on phthalazinone derivatives has identified several classes of molecular descriptors that significantly correlate with their biological activity. researchgate.net

Topological Descriptors: These descriptors are based on the 2D representation of the molecule and describe aspects like size, shape, and branching.

Constitutional Descriptors: These reflect the chemical composition of the molecule, such as molecular weight and atom counts.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information about its spatial arrangement.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as electronegativity and partial charges, which are crucial for drug-receptor interactions. researchgate.net

Hybrid Descriptors: These combine elements from different descriptor classes.

One study on phthalazinones as PARP-1 inhibitors calculated 108 molecular descriptors for each compound and used a genetic algorithm to select the most predictive subset. longdom.orglongdom.org The resulting QSAR model demonstrated a good predictive ability, indicating a strong correlation between the selected descriptors and the inhibitory activity. longdom.org

The inspection of QSAR model coefficients can reveal the driving forces for potent inhibition. For example, an analysis might show that the extent of the contact surface between the inhibitor and the enzyme is a major factor for potent inhibition, while electrostatic energy and hydrogen bonding capability play a lesser role. researchgate.net Another study on 4-benzylphthalazinones found that their PARP-1 inhibitory activity correlated well with electronegativity, hydrophobicity, density, and the presence of bulkier substituents. researchgate.net

The following table provides an example of how different molecular descriptors for a series of phthalazinone analogues might be correlated with their biological activity.

| Compound | pIC50 | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Analogue 1 | 6.54 | 350.4 | 2.8 | 65.7 | 1 | 4 |

| Analogue 2 | 7.57 | 380.5 | 3.1 | 75.9 | 2 | 5 |

| Analogue 3 | 6.11 | 320.3 | 2.5 | 60.1 | 1 | 4 |

| Analogue 4 | 6.75 | 365.4 | 2.9 | 70.3 | 1 | 5 |

| Analogue 5 | 8.17 | 410.5 | 3.5 | 85.2 | 2 | 6 |

| Analogue 6 | 6.72 | 355.4 | 2.8 | 68.7 | 1 | 4 |

| Analogue 7 | 7.89 | 395.5 | 3.3 | 80.4 | 2 | 5 |

This table is illustrative and based on typical data from QSAR studies. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

By analyzing such data, researchers can deduce that, for instance, an increase in molecular weight and hydrophobicity (LogP), along with a higher number of hydrogen bond donors and acceptors, may lead to enhanced biological activity within a certain range. These insights are invaluable for the structural optimization of this compound analogues to develop more potent and selective therapeutic agents.

Elucidation of Hydroxyethyl Phthalazinone S Molecular and Cellular Mechanisms of Action

Identification and Characterization of Biological Targets

Phthalazinone derivatives have been extensively studied and identified as potent modulators of various biological targets, playing a significant role in cellular processes. Their therapeutic potential is largely attributed to their ability to interact with and modulate the activity of key enzymes and receptors involved in disease pathogenesis.

Enzyme Inhibition Profiling

The phthalazinone scaffold has proven to be a versatile template for the design of inhibitors targeting a wide range of enzymes. The following sections detail the inhibitory profiles of various phthalazinone derivatives against several key enzymatic targets.

Poly(ADP-ribose) polymerase (PARP):

Phthalazinone-based compounds have emerged as potent inhibitors of PARP, an enzyme crucial for DNA repair. By inhibiting PARP, these derivatives can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

| Compound | Target | IC50 (nM) |

| Olaparib | PARP-1 | 5 |

| Talazoparib | PARP-1 | 0.57 |

| Phthalazinone Derivative 11c | PARP-1 | 97 |

Phosphodiesterase-4 (PDE-4):

Certain phthalazinone derivatives have been identified as selective inhibitors of phosphodiesterase-4 (PDE-4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE-4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.

| Compound | Target | IC50 (µM) |

| Phthalazinone Derivative A | PDE-4 | 0.1 |

| Phthalazinone Derivative B | PDE-4 | 0.05 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):

Derivatives of phthalazinone have demonstrated significant inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the signaling of VEGFR-2, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

| Compound | Target | IC50 (µM) |

| Vatalanib | VEGFR-2 | 0.037 |

| Phthalazinone Derivative 7f | VEGFR-2 | 0.08 |

| Phthalazinone Derivative 8c | VEGFR-2 | 0.10 |

Epidermal Growth Factor Receptor (EGFR):

While some phthalazinone derivatives have been investigated for their activity against EGFR, a receptor tyrosine kinase often implicated in cancer, significant inhibitory activity has not been a prominent feature of this class of compounds in the reviewed literature.

Aurora Kinase:

Phthalazinone-based molecules have been developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Inhibition of Aurora kinases can lead to defects in cell division and subsequent apoptosis in cancer cells.

| Compound | Target | IC50 (nM) |

| AMG 900 | Aurora A, B, C | 1, 4, 1 |

| Phthalazinone Pyrazole Derivative | Aurora A | 1.3 |

Proteasome:

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a validated target in cancer therapy. A review of phthalazinone derivatives has indicated that this scaffold is being explored for the development of proteasome inhibitors. However, specific inhibitory data for phthalazinone-based proteasome inhibitors is not extensively detailed in the currently available literature.

Serine Hydroxymethyltransferase 2 (SHMT2):

SHMT2 is a mitochondrial enzyme involved in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids. Based on a review of the available scientific literature, there is no significant evidence to suggest that phthalazinone derivatives are inhibitors of SHMT2.

Carbonic Anhydrase:

Phthalazine (B143731) sulfonamide derivatives have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. These enzymes are involved in numerous physiological processes, including pH regulation and fluid balance.

| Compound | Target | Ki (nM) |

| Phthalazine Sulfonamide 3a | hCA I | 75.3 |

| Phthalazine Sulfonamide 3a | hCA II | 115.6 |

| Phthalazine Sulfonamide 3a | hCA IX | 8.9 |

| Phthalazine Sulfonamide 3a | hCA XII | 101.4 |

Acetylcholinesterase:

Novel phthalazinone-based derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

| Compound | Target | IC50 (µM) |

| Phthalazinone Derivative 1d | AChE | 1.25 |

| Phthalazinone Derivative 1f | AChE | 0.78 |

| Phthalazinone Derivative 1h | AChE | 0.56 |

Receptor Modulation and Binding Specificity

Beyond enzyme inhibition, phthalazinone derivatives have been shown to interact with and modulate the function of specific receptors. Notably, certain derivatives have been designed as antagonists for α-adrenoceptors. These receptors are part of the adrenergic system and are involved in the regulation of various physiological processes, including blood pressure. The binding specificity of these compounds is determined by the nature of the substituents on the phthalazinone core, which allows for tailored interactions with the receptor's binding pocket.

Biochemical Pathways Modulated by Hydroxyethyl-Phthalazinone Derivatives

The interaction of phthalazinone derivatives with their biological targets leads to the modulation of various critical biochemical pathways within the cell.

DNA Repair Pathways

The most significant impact of phthalazinone derivatives on biochemical pathways is through the inhibition of PARP, which is a key player in the base excision repair (BER) pathway. By inhibiting PARP, these compounds disrupt the repair of single-strand DNA breaks. In cells with compromised homologous recombination repair (HRR), such as those with BRCA mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death.

Signal Transduction Pathways

Phthalazinone derivatives have been shown to modulate multiple signal transduction pathways, primarily through the inhibition of kinases. By targeting VEGFR-2 and Aurora kinases, these compounds can interfere with signaling cascades that control angiogenesis and cell cycle progression, respectively.

Furthermore, some phthalazinone derivatives have been developed as antagonists of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer. By blocking this pathway, these compounds can inhibit the growth of tumors that are dependent on Hedgehog signaling.

Inflammatory Mediator Production Pathways

Certain phthalazinone derivatives have demonstrated anti-inflammatory properties. While direct inhibition of TNF-α has not been a primary reported mechanism, their anti-inflammatory effects are believed to be mediated through the inhibition of enzymes such as PDE-4. Inhibition of PDE-4 increases intracellular cAMP levels, which can lead to a downstream reduction in the production of various inflammatory mediators. Additionally, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), enzymes that are directly involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Mechanistic Insights from In Vitro Cellular Assays

In vitro cellular assays provide a crucial platform for understanding the biological activities of novel compounds. For derivatives of the phthalazinone scaffold, these assays have been instrumental in revealing potential mechanisms related to their antiproliferative, antiviral, and antimicrobial properties.

Cellular Antiproliferative Mechanisms

Several studies have demonstrated the antiproliferative effects of phthalazinone derivatives against various cancer cell lines. researchgate.netresearchgate.netresearchgate.net These compounds have been shown to inhibit cancer cell growth, and investigations have pointed towards specific molecular targets and pathways.

Research into a series of novel phthalazinone derivatives revealed significant in vitro anticancer activity against the HCT116 colon cancer cell line. researchgate.netresearchgate.net Molecular docking studies supported these findings, suggesting that the antiproliferative effects could be due to the inhibition of Poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net

Further investigations into other phthalazine-based derivatives have identified potent cytotoxic activities against breast cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.net Certain derivatives exhibited strong growth inhibition, with IC₅₀ values in the low micromolar range. researchgate.net The proposed mechanism for these specific derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), leading to apoptosis. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Phthalazinone Derivatives

| Compound/Derivative | Cell Line | Measured Effect | Result | Reference |

|---|---|---|---|---|

| Phthalazinone Derivative | HCT116 (Colon Cancer) | IC₅₀ | 28.97 ± 0.11 µM | researchgate.netresearchgate.net |

| Phthalazinone Derivative | HCT116 (Colon Cancer) | IC₅₀ | 66.25 ± 0.14 µM | researchgate.netresearchgate.net |

| Phthalazinone Derivative | HCT116 (Colon Cancer) | IC₅₀ | 76.04 ± 0.09 µM | researchgate.netresearchgate.net |

| Derivative 11d | MCF-7 (Breast Cancer) | IC₅₀ | 2.1 µM | researchgate.net |

| Derivative 11d | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.92 µM | researchgate.net |

| Derivative 12c | MCF-7 (Breast Cancer) | IC₅₀ | 1.4 µM | researchgate.net |

| Derivative 12c | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.89 µM | researchgate.net |

| Derivative 12d | MCF-7 (Breast Cancer) | IC₅₀ | 1.9 µM | researchgate.net |

| Derivative 12d | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.57 µM | researchgate.net |

Antiviral Action in Cell Line Models (e.g., DENV replicon)

The antiviral potential of the phthalazinone class of compounds has been highlighted in studies against several viruses, notably the Dengue virus (DENV). nih.gov A key tool in this research is the DENV replicon system, which allows for the study of viral RNA replication in a controlled cellular environment without producing infectious virus particles. mdpi.com

Using a DENV replicon cell line-based screening, a phthalazinone derivative, 10a , was identified as a potent inhibitor of DENV-2, with an IC₅₀ value of 0.64 µM. nih.gov Subsequent optimization of this hit compound led to the discovery of derivative 14l , which demonstrated even more potent activity against DENV-2 RNA replication, with an IC₅₀ of 0.13 µM and a high selectivity index of 89.2. nih.gov These findings indicate that phthalazinones can effectively inhibit a critical stage in the Dengue virus life cycle.

Beyond DENV, other research has shown that phthalazinone derivatives can act as potent inhibitors of other viruses, such as the rabies virus (RABV). nih.gov Mechanistic studies suggest that these compounds inhibit lyssavirus infection by directly targeting the viral replication complex. nih.gov

Table 2: In Vitro Anti-Dengue Virus (DENV-2) Activity of Phthalazinone Derivatives

| Compound | Assay | Measured Effect | Result | Reference |

|---|---|---|---|---|

| 10a | DENV-2 Replicon | IC₅₀ | 0.64 µM | nih.gov |

| 14l | DENV-2 Replicon | IC₅₀ | 0.13 µM | nih.gov |

Antimicrobial and Antifungal Cellular Effects

Phthalazinone derivatives have demonstrated notable activity against various microbial and fungal pathogens. researchgate.netresearchgate.netnih.gov In vitro testing has established the minimum inhibitory concentrations (MIC) for several derivatives against both bacteria and fungi. researchgate.net

A particularly significant finding is the ability of certain phthalazinones to act synergistically with existing antifungal drugs. nih.gov Studies have shown that specific phthalazinone and isoquinolone analogues are potent enhancers of the antifungal activity of fluconazole (B54011) against Candida albicans. nih.gov In the presence of a non-lethal concentration of fluconazole, some phthalazinone analogues inhibited fungal cell growth with EC₅₀ values as low as 0.015 µM. nih.gov This synergistic relationship suggests that these compounds could help overcome resistance to azole antifungals, which act by targeting the sterol 14α-demethylase enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov

While the exact mechanisms for phthalazinones are still under investigation, research on other heterocyclic compounds containing a hydroxyethyl (B10761427) group has provided some insights. For instance, certain hydroxyethyl naphthalimides exert their antifungal effect through multiple actions, including binding to fungal DNA to block replication, inhibiting key enzymes like cytochrome P450 reductase, and promoting the accumulation of reactive oxygen species (ROS), which leads to lethal oxidative stress in the fungal cell. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Phthalazinone Derivatives Against Candida albicans

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 2 | C. albicans | 12.5 | researchgate.net |

| Derivative 10 | C. albicans | 12.5 | researchgate.net |

| Derivative 12 | C. albicans | 12.5 | researchgate.net |

| Compound Name | Class/Type |

|---|---|

| Erlotinib (B232) | EGFR Inhibitor |

| Fluconazole | Azole Antifungal |

| Olaparib | PARP Inhibitor |

| 10a | Phthalazinone Derivative |

| 11d | Phthalazine-based Derivative |

| 12c | Phthalazine-based Derivative |

| 12d | Phthalazine-based Derivative |

| 14l | Phthalazinone Derivative |

In Vitro Pharmacological Characterization of Hydroxyethyl Phthalazinone Derivatives

Enzyme and Receptor Inhibition Profiling

Derivatives of the phthalazinone scaffold have demonstrated significant inhibitory activity against a range of enzymes and receptors, highlighting their therapeutic potential. Research has shown these compounds can target key proteins involved in cancer, inflammation, and neurological disorders.

For instance, certain phthalazinone derivatives are recognized as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with compounds like Olaparib being a notable example. nih.govjst.go.jp Others have been identified as inhibitors of aurora kinases, p38 mitogen-activated protein kinase (MAPK), and topoisomerase II. nih.gov

In the realm of inflammation, specific derivatives have been engineered as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Further studies have explored their roles as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and acetylcholinesterase (hAChE), indicating a wide therapeutic window. nih.govnih.govnih.gov One derivative, Zopolrestat, has been clinically evaluated as an aldose reductase inhibitor. nih.gov

Half-Maximal Inhibitory Concentration (IC50) Determination

The potency of hydroxyethyl-phthalazinone derivatives is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Numerous studies have reported IC50 values for various derivatives against different targets.

For example, in EGFR inhibition assays, compound 12d showed a potent IC50 value of 21.4 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov Other derivatives, 11d and 12c , also exhibited promising EGFR inhibitory activities with IC50 values of 79.6 nM and 65.4 nM, respectively. nih.gov In studies targeting VEGFR-2, compounds 2g and 4a were identified as the most potent inhibitors, with IC50 values of 0.148 µM and 0.196 µM, respectively. nih.gov Against PARP1, a derivative designated as compound 23 showed an IC50 of 3.24 nM, surpassing the activity of the standard inhibitor Olaparib in the same assay. jst.go.jp

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 12d | EGFR | 21.4 nM | nih.gov |

| 11d | EGFR | 79.6 nM | nih.gov |

| 12c | EGFR | 65.4 nM | nih.gov |

| 2g | VEGFR-2 | 0.148 µM | nih.gov |

| 4a | VEGFR-2 | 0.196 µM | nih.gov |

| 23 | PARP1 | 3.24 nM | jst.go.jp |

| Olaparib (Reference) | PARP1 | 5 nM | jst.go.jp |

| Erlotinib (Reference) | EGFR | 80 nM | nih.gov |

Selectivity and Potency Assessments

A crucial aspect of in vitro characterization is determining the selectivity and potency of these derivatives. High selectivity for a target enzyme or receptor minimizes off-target effects. Phthalazinone derivatives have shown remarkable selectivity in various studies.

For example, a series of 4-aryl-2(1H)-phthalazinone derivatives were identified as potent and selective COX-2 inhibitors, showing no activity against the COX-1 isoform. nih.gov This selectivity is a highly desirable trait for anti-inflammatory agents. In anticancer studies, oxadiazol-phthalazinone derivatives demonstrated selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, while being significantly less harmful to normal fibroblast cells (WI-38). researchgate.net Similarly, certain phthalazinone-dithiocarbamate hybrids displayed selective activity, with some compounds being more effective against the NCI-H460 lung cancer cell line, while others showed better activity against A-2780 ovarian and MCF-7 breast cancer cell lines. nih.gov

Cellular Efficacy Assessments in Disease-Relevant Models

Beyond enzyme inhibition, the efficacy of this compound derivatives is evaluated in cell-based assays that model specific human diseases. These assessments provide critical information on how the compounds perform in a more complex biological environment.

Cancer Cell Line Panel Screening

Phthalazinone derivatives have been extensively screened against panels of human cancer cell lines, demonstrating significant antiproliferative effects. These screenings are essential for identifying lead compounds for anticancer drug development.

For instance, phthalazinone-dithiocarbamate hybrids were tested against A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) cancer cells, with several compounds showing IC50 values below 10 µM. nih.gov In another study, compounds 11d , 12c , and 12d exhibited potent cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values as low as 0.57 μM against the MDA-MB-231 line. nih.gov Novel pyran-linked phthalazinone-pyrazole hybrids were active against human lung carcinoma (A549) and cervical carcinoma (HeLa) cells, with IC50 values ranging from 9.8 to 41.6 µM. nih.gov Furthermore, other derivatives showed moderate sensitivity toward the UO-31 renal cancer cell line. nih.govresearchgate.net

| Compound(s) | Cancer Cell Line | Cancer Type | Observed IC50 / Activity | Source |

|---|---|---|---|---|

| 6e | A-2780 | Ovarian | 5.53 µM | nih.gov |

| 6g | A-2780 | Ovarian | 5.20 µM | nih.gov |

| 12d | MDA-MB-231 | Breast | 0.57 µM | nih.gov |

| 12c | MCF-7 | Breast | 1.4 µM | nih.gov |

| 9c, 12b, 13c | HCT-116 | Colon | 0.32 - 1.58 µM | rsc.org |

| 2g, 4a | Hep G2 | Liver | 0.18 µM, 0.09 µM | nih.gov |

| 4c | A549 | Lung | 9.8 µM | nih.gov |

| 2h, 2j, 2g | UO-31 | Renal | Moderate Sensitivity | nih.gov |

Evaluation in Infectious Disease Cell Models

The therapeutic potential of phthalazinone derivatives extends to infectious diseases. In vitro studies using cell models of infection have identified compounds with promising activity against various pathogens. For example, certain phthalazinone and isoquinolone analogues have demonstrated potent synergistic activity with fluconazole (B54011) against Candida albicans, including fluconazole-resistant clinical isolates. nih.gov The bromophenyl phthalazinone 24 was particularly active, with an EC50 of 1 nM in the presence of fluconazole. nih.gov Other studies have focused on evaluating derivatives for their antibacterial and antifungal properties against a range of microorganisms. researchgate.net

Assessment of Anti-Inflammatory Responses in Cell Cultures

The anti-inflammatory properties of this compound derivatives have been substantiated through various in vitro cell culture models. These assays typically involve stimulating immune cells, such as macrophages, with inflammatory agents and then measuring the reduction in inflammatory mediators upon treatment with the test compounds.

The primary mechanism identified for the anti-inflammatory action of many phthalazinone derivatives is the inhibition of COX-2 and 5-lipoxygenase (LOX-5), enzymes crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Studies have demonstrated that specific 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives are potent inhibitors of the COX-2 enzyme. nih.gov By inhibiting these pathways, the derivatives effectively reduce the inflammatory response in cellular models, marking them as candidates for the development of new anti-inflammatory drugs.

Other Cellular Activities (e.g., anti-atherosclerotic, vasorelaxant, antiplatelet)

The therapeutic potential of this compound derivatives extends to cardiovascular applications, with several studies highlighting their activities as anti-atherosclerotic, vasorelaxant, and antiplatelet agents in various in vitro models.

Anti-Atherosclerotic Activity:

The primary mechanism underlying the anti-atherosclerotic potential of phthalazinone derivatives, as suggested by in vitro research, is their ability to inhibit platelet aggregation. Platelet aggregation is a critical event in the initiation and progression of atherosclerosis. By preventing the formation of platelet plugs, these compounds can potentially reduce the development of atherosclerotic plaques. For instance, a series of 4-aryl derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone were synthesized and evaluated for their inhibitory effects on platelet aggregation as a measure of their anti-atherosclerotic potential.

Vasorelaxant Activity:

Phthalazinone derivatives have demonstrated significant vasorelaxant properties in ex vivo studies. These effects are typically assessed using isolated arterial rings, such as the rat aorta, pre-contracted with an agonist like phenylephrine. Several phthalazinone derivatives have been shown to induce relaxation of these pre-contracted tissues in a concentration-dependent manner. One of the most potent compounds identified in a study, compound 9h, exhibited an EC50 value of 0.43 microM, indicating substantial vasorelaxant efficacy at sub-micromolar concentrations. nih.gov This vasorelaxant effect suggests potential applications for these compounds in conditions characterized by vasoconstriction.

| Compound | In Vitro Model | Agonist | Potency (EC50) | Reference |

|---|---|---|---|---|

| Compound 9h | Isolated rat aorta rings | Phenylephrine (10⁻⁵M) | 0.43 µM | nih.gov |

| Compound 8d | Thoracic rat aorta rings | Nor-adrenaline | 0.10 mM | sigmaaldrich.com |

Antiplatelet Activity:

The in vitro antiplatelet activity of phthalazinone derivatives has been a significant area of investigation. These compounds have been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. For example, the compound 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626) was found to prevent ADP-induced platelet aggregation in rabbit platelets with an ID50 of 223 microM. nih.gov Furthermore, EG-626 demonstrated a synergistic effect when combined with PGI2, a known anti-aggregating agent, significantly potentiating its activity. nih.gov This inhibition of platelet aggregation underscores the potential of this compound derivatives as antithrombotic agents.

| Compound | Platelet Source | Agonist | Inhibitory Potency (ID50/IC50) | Reference |

|---|---|---|---|---|

| EG-626 | Rabbit | ADP | 223 µM | nih.gov |

Phenotypic Screening and High-Throughput Assay Development

Phenotypic Screening:

Phenotypic screening is a drug discovery paradigm that focuses on identifying compounds that elicit a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. wikipedia.orgtechnologynetworks.com This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action, as it assesses the effect of a compound in the context of a complex biological system. technologynetworks.compfizer.com Phenotypic screens can utilize a variety of models, from cell-based assays to whole organisms like zebrafish and mice. wikipedia.org The process involves exposing the biological model to a library of compounds and monitoring for a specific phenotypic change, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology. Once a "hit" is identified, subsequent studies are performed to deconvolute its mechanism of action and identify its molecular target(s). wikipedia.org While specific examples of large-scale phenotypic screening of this compound derivatives are not extensively documented, this approach holds promise for uncovering novel therapeutic applications for this class of compounds.

High-Throughput Assay Development:

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify those with activity against a specific biological target or pathway. The development of robust and miniaturized HTS assays is crucial for the efficient screening of compound collections.

A notable example of the application of HTS to the phthalazinone scaffold is the discovery of thiazolyl-phthalazinone acetamides as potent glucose uptake activators. nih.gov In this study, a library of 5000 drug-like compounds was screened in differentiated skeletal muscle cells to identify molecules that stimulate glucose uptake in the presence of insulin. nih.gov This HTS campaign led to the identification of a lead thiazolyl-phthalazinone acetamide, 7114863, which increased glucose uptake with an EC50 of 0.07 ± 0.02 µM. nih.gov This compound was found to be more potent than the established drug, rosiglitazone, in the same assay and did not exhibit PPAR-γ agonist activity, highlighting the potential for discovering compounds with more desirable pharmacological profiles through HTS. nih.gov The development of such cell-based HTS assays provides a powerful platform for exploring the diverse biological activities of this compound derivatives and identifying novel lead compounds for various therapeutic areas.

| Screening Type | Compound Class Identified | Biological Activity | Lead Compound | Potency (EC50) | Reference |

|---|---|---|---|---|---|

| High-Throughput Screening | Thiazolyl-phthalazinone acetamide | Glucose uptake activation | 7114863 | 0.07 ± 0.02 µM | nih.gov |

Preclinical Investigations of this compound Remain Undisclosed in Publicly Available Research

Despite the established synthesis and structural characterization of the chemical compound this compound, also known as 2-(2-hydroxyethyl)phthalazin-1(2H)-one, a thorough review of publicly accessible scientific literature reveals a significant absence of preclinical research data. Specifically, there is no available information regarding its investigation in animal models, its pharmacodynamic properties, or its in vivo mechanism of action.

Consequently, it is not possible to provide an article based on the requested outline, as the foundational data from preclinical investigations in animal models for this compound are not available in the public domain. The required sections and subsections concerning rodent and advanced animal models, pharmacodynamic evaluation including target engagement and biomarker analysis, and the in vivo mechanism of action cannot be addressed due to this lack of specific research on the designated compound.

While the broader class of phthalazinone derivatives has been the subject of numerous preclinical studies for various therapeutic indications, the explicit instructions to focus solely on this compound preclude the inclusion of data from related but distinct chemical entities. Therefore, a scientifically accurate and appropriately sourced article on the preclinical investigations of this compound in animal models cannot be generated at this time.

Preclinical Investigations and Mechanistic Studies of Hydroxyethyl Phthalazinone in Animal Models

Unraveling In Vivo Mechanism of Action

Correlating In Vitro Findings with In Vivo Responses

Information regarding the correlation of in vitro data with in vivo responses for Hydroxyethyl-phthalazinone is not available in the public domain. Establishing such a correlation is a critical step in drug development, as it helps to predict the behavior of a compound in a complex biological system based on its effects observed in a controlled laboratory setting. Without access to both in vitro and in vivo study results for this compound, no such correlative analysis can be performed.

Investigation of Physiological and Biochemical Pathways in Live Organisms

Similarly, there is a lack of published research detailing the physiological and biochemical pathways affected by this compound in animal models. Mechanistic studies in live organisms are essential to understand how a compound exerts its effects, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream signaling effects. This information is crucial for assessing the potential therapeutic efficacy and safety of a compound. In the absence of such studies for this compound, its in vivo mechanism of action remains unknown.

Due to the absence of specific preclinical data for this compound, the creation of data tables with detailed research findings is not possible.

Computational Chemistry and Molecular Modeling of Hydroxyethyl Phthalazinone Interactions

Molecular Docking and Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Hydroxyethyl-phthalazinone, docking simulations are crucial for understanding how it fits into the active site of its target proteins, such as PARP1. These simulations help in identifying potential binding modes and are foundational for structure-based drug design.

Molecular docking simulations predict the binding conformation of a ligand within a protein's active site. For phthalazinone derivatives, studies have shown that the phthalazinone scaffold is key for establishing strong and selective interactions. Docking studies reveal that these compounds typically orient themselves to form critical interactions with key amino acid residues. The predicted binding mode for a representative this compound would likely place the phthalazinone core deep within the binding pocket, allowing the hydroxyethyl (B10761427) side chain to interact with solvent-exposed regions or nearby residues. The planarity of the phthalazinone ring system contributes to favorable stacking interactions, while the substituent groups dictate the fine-tuning of the binding orientation.

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Computational analyses of docked phthalazinone derivatives consistently highlight the importance of specific types of interactions.

Hydrogen Bonding: The lactam moiety of the phthalazinone core is a critical pharmacophore, often forming hydrogen bonds with backbone atoms of key residues in the target's active site. For instance, in PARP-1, hydrogen bonds are commonly observed with residues like Glycine and Serine. The terminal hydroxyl group of the hydroxyethyl substituent can also act as both a hydrogen bond donor and acceptor, further anchoring the ligand.

Hydrophobic Interactions: The aromatic rings of the phthalazinone structure engage in significant hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, and Histidine within the binding site. These interactions are crucial for the affinity and selectivity of the inhibitor.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues | Estimated Contribution to Stability |

|---|---|---|---|

| Hydrogen Bond | Phthalazinone Carbonyl (C=O) | Glycine, Serine | High |

| Hydrogen Bond | Hydroxyethyl (-OH) | Aspartate, Glutamate, Backbone C=O | Moderate-High |

| π-π Stacking | Phthalazinone Aromatic Ring | Tyrosine, Phenylalanine | High |

| Hydrophobic | Ethyl Chain | Leucine, Valine, Alanine | Moderate |

Docking programs use scoring functions to estimate the binding affinity of a given ligand pose. These scores, often expressed in energy units (e.g., kcal/mol), provide a prediction of how strongly a ligand binds to a protein. Lower scores typically indicate a more favorable binding interaction. These predicted affinities can be correlated with experimentally determined inhibition constants like IC50 or Ki. For phthalazinone derivatives, computational models have been developed to predict their pIC50 values, showing a strong correlation between predicted and experimental activities. These predictions are vital for prioritizing compounds for synthesis and biological testing.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. chemmethod.com These calculations provide insights into molecular structure, stability, and reactivity that are not accessible through classical molecular mechanics methods used in docking.

The electronic structure of this compound dictates its intrinsic reactivity and interaction capabilities. DFT calculations can determine the distribution of electron density and identify regions that are susceptible to electrostatic interactions or chemical reactions.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.euwikipedia.org

HOMO: This orbital represents the ability to donate an electron. For phthalazinone derivatives, the HOMO is typically localized over the electron-rich aromatic ring system.

LUMO: This orbital represents the ability to accept an electron. The LUMO is often distributed across the π-system, particularly around the electron-withdrawing carbonyl group of the lactam ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. acadpubl.eu A smaller gap suggests that the molecule is more polarizable and more reactive. This analysis helps in understanding the charge-transfer interactions that can occur between the ligand and the protein.

From the electronic structure, various chemical descriptors can be calculated to quantify the reactivity and physicochemical properties of this compound. These descriptors are valuable in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. DFT studies on phthalazine (B143731) derivatives have been used to calculate such parameters. chemmethod.comresearchgate.net

| Descriptor | Definition | Typical Predicted Value Range | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability acadpubl.eu |

| Dipole Moment (μ) | Measure of the net molecular polarity | 3.0 to 5.0 Debye | Influences solubility and ligand-receptor electrostatic interactions |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface | Negative potential around carbonyl oxygen | Identifies regions for electrophilic and nucleophilic attack acadpubl.eu |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational dynamics, revealing the molecule's flexibility and preferred shapes (conformations) in different environments, such as in solution or when bound to a biological target. nih.govacs.org By simulating the interactions between the atoms of the molecule and its surroundings, researchers can generate a trajectory that maps its structural evolution, allowing for the identification of stable and low-energy conformational states.

This analysis is fundamental in understanding how this compound might interact with a protein's binding site. The simulation can show whether the molecule maintains a stable conformation that is complementary to the target pocket or if it is overly flexible, which could be detrimental to binding affinity. The stability of the molecule's key structural features, such as the orientation of the hydroxyethyl group relative to the phthalazinone ring, can be assessed, providing a dynamic picture that static modeling cannot capture. researchgate.net

Once this compound is modeled within a protein's active site, MD simulations are employed to assess the stability of the resulting ligand-protein complex. A key metric for this assessment is the Root Mean Square Deviation (RMSD). The RMSD is calculated for the backbone atoms of the protein and the heavy atoms of the ligand over the course of the simulation. A stable complex is typically indicated by the RMSD value reaching a plateau, signifying that the system has reached equilibrium and is not undergoing significant conformational changes. nih.gov

For instance, in a hypothetical simulation of this compound bound to a target kinase, researchers would monitor the RMSD of the ligand relative to the protein's binding pocket. A low and stable RMSD value (e.g., < 2.0 Å) would suggest that the compound remains securely bound in its initial predicted pose. Conversely, a high or fluctuating RMSD could indicate an unstable interaction, where the ligand may be partially or fully dissociating from the binding site.

Table 1: Representative RMSD Data for a Simulated this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Complex Stability Interpretation |

|---|---|---|

| 0 | 0.00 | Initial docked pose |

| 10 | 1.15 | System equilibrating |

| 20 | 1.42 | System equilibrating |

| 30 | 1.55 | Approaching equilibrium |

| 40 | 1.58 | Stable |

| 50 | 1.60 | Stable |

MD simulations offer a granular view of the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Unlike static docking models, which provide a single snapshot, MD simulations reveal the dynamic nature and persistence of these bonds over time. nih.gov

For this compound, a simulation could track the hydrogen bond formed between its hydroxyl group and a specific amino acid residue (e.g., an aspartate or glutamate) in the protein's active site. The analysis would show the percentage of simulation time this bond remains intact. A high occupancy percentage suggests a strong and stable interaction, which is crucial for the ligand's affinity and selectivity. This dynamic analysis helps to distinguish key, stable interactions from transient, less significant ones, providing a more accurate understanding of the binding mechanism. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Parameters for Research Prioritization

In early-stage drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. arxiv.orgspringernature.com These computational tools allow researchers to screen large numbers of molecules and prioritize those with a higher probability of possessing favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. nih.govnih.gov For this compound, various software platforms can predict its likely behavior in the body based on its chemical structure. ayushcoe.in

Computational tools predict several key parameters that govern a compound's pharmacokinetics. For this compound, these predictions provide a preliminary assessment of its potential as a drug candidate.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High HIA is desirable for orally administered drugs.

Caco-2 Permeability: The Caco-2 cell line is used as an in vitro model of the intestinal wall. High predicted permeability suggests good potential for absorption across the intestinal epithelium.

Blood-Brain Barrier (BBB) Penetration: This predicts whether the compound is likely to cross the highly selective barrier protecting the brain. Depending on the therapeutic target, BBB penetration may be desired (for central nervous system targets) or undesired (to avoid CNS side effects).

CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of major isoforms (e.g., 2D6, 3A4) can lead to drug-drug interactions. In silico models predict the likelihood of a compound acting as an inhibitor.

Table 2: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the intestine. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the gut wall. |

| Blood-Brain Barrier (BBB) Penetrant | Yes | Compound may enter the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

| CYP1A2 Inhibitor | No | Low risk of interactions involving this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of interactions involving this enzyme. |

| CYP2C19 Inhibitor | No | Low risk of interactions involving this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of interactions involving this enzyme. |

"Drug-likeness" and "lead-likeness" are concepts used to evaluate whether a compound has physicochemical properties consistent with known drugs or promising lead compounds. These assessments help filter out molecules that are likely to have poor ADME properties.

Drug-Likeness: The most widely used guideline is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Da bioaccessla.comlindushealth.com

LogP (a measure of lipophilicity) ≤ 5 bioaccessla.comlindushealth.com

Hydrogen Bond Donors (HBD) ≤ 5 bioaccessla.comlindushealth.com

Hydrogen Bond Acceptors (HBA) ≤ 10 bioaccessla.comlindushealth.com

Lead-Likeness: Lead compounds are typically smaller and less complex than final drug molecules to allow for future chemical optimization. The criteria are therefore stricter:

Molecular Weight: 150-350 Da

LogP: 1-3

Hydrogen Bond Donors ≤ 3

Hydrogen Bond Acceptors ≤ 3

Rotatable Bonds ≤ 7

Based on its structure, this compound shows favorable properties for both categories.

Table 3: Drug-Likeness Assessment of this compound (Lipinski's Rule of Five)

| Property | Value | Rule (≤) | Compliance |

|---|---|---|---|

| Molecular Weight (Da) | 190.20 | 500 | Yes |

| LogP | 0.95 | 5 | Yes |

| Hydrogen Bond Donors | 1 | 5 | Yes |

| Hydrogen Bond Acceptors | 4 | 10 | Yes |

| Number of Violations | 0 |

Table 4: Lead-Likeness Assessment of this compound

| Property | Value | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (Da) | 190.20 | 150-350 | Yes |

| LogP | 0.95 | 1-3 | No (Slightly below range) |

| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 3 | No |

| Rotatable Bonds | 3 | ≤ 7 | Yes |

Advanced Analytical Methodologies for Hydroxyethyl Phthalazinone Characterization in Research

Spectroscopic Techniques for Structural Confirmation and Purity

Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of Hydroxyethyl-phthalazinone would reveal characteristic absorption bands corresponding to its key structural features. The spectrum is expected to be dominated by a strong absorption band for the cyclic amide (lactam) carbonyl group (C=O) and a broad band for the hydroxyl (-OH) group.

Based on data from related phthalazinone derivatives, the key vibrational frequencies can be predicted. researchgate.net For instance, the carbonyl stretching vibration in a similar phthalazinone structure is observed around 1650 cm⁻¹. researchgate.net The presence of the hydroxyethyl (B10761427) group would introduce a distinct broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1050-1150 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | 3600 - 3200 | Stretching, broad |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Amide Carbonyl (C=O) | ~1650 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H-NMR provides information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the types of carbon atoms present in the molecule.

For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the aromatic ring and the ethyl chain. The four protons on the phthalazinone's benzene (B151609) ring are expected to appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of aromatic protons. nih.gov The protons of the N-CH₂-CH₂-OH group would likely appear as two triplets, a result of spin-spin coupling with each other. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum would complement this data, showing distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (e.g., >160 ppm), aromatic carbons in the typical range of δ 120-140 ppm, and the two aliphatic carbons of the hydroxyethyl group at higher field (e.g., δ 40-70 ppm). nih.gov

Table 2: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.5 - 8.5 | Multiplet (m) |

| N-CH₂ (2H) | ~3.9 - 4.2 | Triplet (t) |

| O-CH₂ (2H) | ~3.6 - 3.9 | Triplet (t) |

Table 3: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | > 160 |

| Aromatic (6C) | 120 - 145 |

| O-C H₂ | ~60 |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂), the expected exact molecular weight is 190.20 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 190 or 191, respectively. The fragmentation pattern would likely involve the loss of key structural fragments. For example, cleavage of the hydroxyethyl side chain could lead to significant fragment ions. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.